REACTION_SMILES
|
[C:14](=[O:15])([O-:16])[O-:17].[Cl:1][c:2]1[cH:3][c:4]([CH:9]=[CH:10][C:11](=[O:12])[OH:13])[cH:5][cH:6][c:7]1[Cl:8].[Cs+:18].[Cs+:19].[O:20]=[CH:21][N:22]([CH3:23])[CH3:24]>>[Cl:1][c:2]1[cH:3][c:4]([CH:9]=[CH:10][C:11](=[O:12])[O:13][CH3:14])[cH:5][cH:6][c:7]1[Cl:8]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C=Cc1ccc(Cl)c(Cl)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=Cc1ccc(Cl)c(Cl)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:14](=[O:15])([O-:16])[O-:17].[Cl:1][c:2]1[cH:3][c:4]([CH:9]=[CH:10][C:11](=[O:12])[OH:13])[cH:5][cH:6][c:7]1[Cl:8].[Cs+:18].[Cs+:19].[O:20]=[CH:21][N:22]([CH3:23])[CH3:24]>>[Cl:1][c:2]1[cH:3][c:4]([CH:9]=[CH:10][C:11](=[O:12])[O:13][CH3:14])[cH:5][cH:6][c:7]1[Cl:8]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C=Cc1ccc(Cl)c(Cl)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=Cc1ccc(Cl)c(Cl)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |